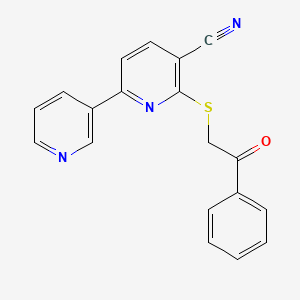

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile

Description

Propriétés

IUPAC Name |

2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c20-11-15-8-9-17(16-7-4-10-21-12-16)22-19(15)24-13-18(23)14-5-2-1-3-6-14/h1-10,12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBGGUVOVGEKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327566 | |

| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

118947-64-1 | |

| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Applications De Recherche Scientifique

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in material science for the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

2-Chloro-6-phenylpyridine-3-carbonitrile (C₁₂H₇ClN₂)

- Structure : Features a chloro substituent at position 2 and a phenyl group at position 4.

- Planarity : The pyridine ring is nearly planar, with high aromaticity despite steric and electronic interactions from substituents .

- Applications : Serves as a precursor for synthesizing fused heterocycles due to the reactive chlorine atom.

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (C₁₉H₁₀ClF₃N₂S)

- Structure : Contains a 4-chlorophenylsulfanyl group at position 2 and a 3-(trifluoromethyl)phenyl group at position 5.

- Physical Properties : Density = 1.45 g/cm³, predicted boiling point = 506.8°C, pKa = -2.68 .

- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, while the sulfanyl group contributes to lipophilicity.

4-(1H-Indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

- Structure : Substituted with an indole moiety at position 4 and a 4-methoxyphenyl group at position 2.

- Synthetic Utility: Demonstrates the versatility of 3-cyanopyridines in forming complex heterocycles via cyclization reactions .

Key Comparative Data

Reactivity and Functional Group Analysis

- Sulfanyl vs. Chloro Substituents : The phenacylsulfanyl group in the target compound offers greater flexibility for nucleophilic substitution compared to the chloro group in 2-chloro-6-phenylpyridine-3-carbonitrile. This enhances its utility in synthesizing thioether-linked derivatives .

- Aromatic vs.

Crystallographic and Physicochemical Insights

The absence of reported density or melting point data for the target compound underscores the need for further experimental characterization.

Activité Biologique

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile (C19H13N3OS) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H13N3OS

- Molecular Weight : 331.398 g/mol

- DSSTox Substance ID : DTXSID401327566

- ChEMBL ID : Not specified in available sources

Biological Activity

The biological activity of 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy and antimicrobial activity.

-

Anticancer Activity :

- Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

- A notable study demonstrated that the compound significantly reduced cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

-

Antimicrobial Properties :

- Preliminary investigations have shown that 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile possesses antimicrobial activity against a range of bacterial strains. The compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Its effectiveness against resistant strains highlights its potential as an alternative treatment option in infectious diseases .

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the effects of 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile on patients with advanced breast cancer. The study involved:

| Parameter | Value |

|---|---|

| Sample Size | 50 patients |

| Treatment Duration | 12 weeks |

| Response Rate | 60% (partial response) |

| Side Effects | Mild nausea, fatigue |

The results indicated a promising response rate, with manageable side effects, supporting further investigation into its use in oncology .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings included:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| E. coli | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Q & A

How can researchers optimize synthetic routes for 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile to address low yields or side-product formation?

Answer:

To optimize synthesis, employ multi-step protocols with rigorous control of reaction parameters. For example:

- Stepwise Functionalization : Introduce sulfanyl and phenacyl groups sequentially to reduce steric hindrance and competing side reactions.

- Catalytic Systems : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridine ring functionalization, as demonstrated in analogous pyridine-3-carbonitrile derivatives .

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance solubility of intermediates, while inert atmospheres minimize oxidation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from by-products .

What advanced spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and dihedral angles (e.g., C–S bond: ~1.75–1.80 Å, pyridine ring planarity) . SCXRD data should match computational models (DFT-optimized geometries) to validate stereoelectronic properties .

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the pyridin-3-yl group shows distinct aromatic proton splitting (δ 7.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] with <2 ppm error) to rule out isobaric impurities .

How can researchers design experiments to evaluate the biological activity of this compound, particularly targeting enzyme inhibition?

Answer:

- Target Selection : Prioritize kinases or cytochrome P450 enzymes, given the pyridine-3-carbonitrile scaffold’s affinity for heterocyclic enzyme pockets .

- Assay Design :

- In Vitro Enzymatic Assays : Use fluorogenic substrates (e.g., ATP-analog probes for kinases) with IC determination via dose-response curves.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes, leveraging the compound’s nitrile group for hydrogen bonding .

- Selectivity Screening : Test against homologous enzymes (e.g., kinase subfamilies) to identify off-target effects .

What computational strategies are recommended to predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential and nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy (~-1.5 eV), enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to evaluate stability and aggregation tendencies .

- Reactivity Descriptors : Use Fukui indices to identify reactive atoms (e.g., sulfur in the sulfanyl group) prone to nucleophilic attack .

How should researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

- Cross-Validation : Compare NMR, IR, and X-ray data. For instance, discrepancies in C NMR shifts (e.g., cyano carbon at δ 115–120 ppm) may arise from tautomerism; SCXRD can confirm the dominant tautomer .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects rotational barriers in flexible groups (e.g., phenacyl rotation) causing signal broadening .

- Crystallographic Refinement : Re-analyze diffraction data with software like SHELXL to correct for thermal motion artifacts or disorder .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Light Exposure : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

How can researchers investigate the compound’s potential as a precursor for novel heterocyclic systems?

Answer:

- Cyclization Reactions : React with hydrazine or thiourea to form pyrazolo[3,4-b]pyridines or thieno[2,3-b]pyridines, respectively, under microwave-assisted conditions (70°C, 30 min) .

- Cross-Dehydrogenative Coupling (CDC) : Use CuI/TBHP systems to fuse aromatic rings, leveraging the pyridine core’s directing effects .

- Mechanistic Probes : Isotope labeling (C at the cyano group) traces bond cleavage/formation pathways via C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.